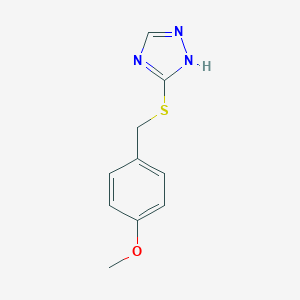

3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

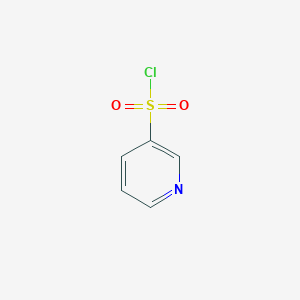

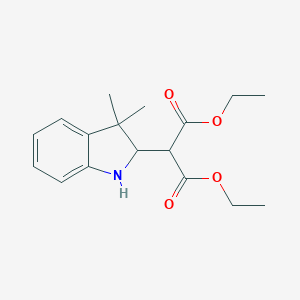

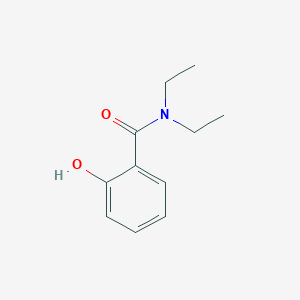

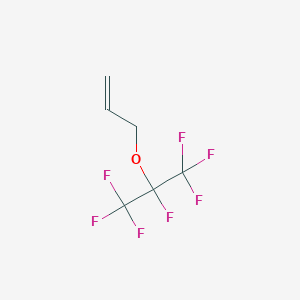

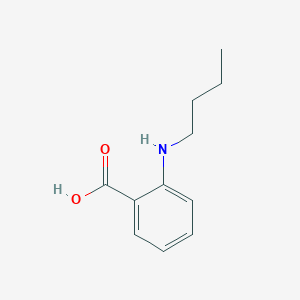

The compound "3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 4-methoxybenzyl group attached to the triazole ring through a sulfur atom indicates that this compound is a thioether derivative, which could potentially exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related triazole compounds involves multiple steps, starting with the formation of hydrazides, followed by cyclization and further functionalization. For instance, the synthesis of various heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been reported, where the starting compound undergoes cyclization and aminomethylation to yield a series of triazole derivatives with potential biological activities . Another study describes the transformation of 4-methoxybenzoic acid through Fischer's esterification, hydrazinolysis, and cyclization with phenyl isothiocyanate to produce 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol, which is then S-alkylated to yield a series of cholinesterase inhibitors .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy. Single crystal X-ray diffraction is also used to determine the precise molecular geometry. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using these methods . Additionally, density functional theory (DFT) calculations can provide insights into the geometric and electronic properties of triazole compounds, as demonstrated in the study of 3-(p-methoxybenzyl)-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization, S-alkylation, and aminomethylation, to yield a diverse array of compounds with different substituents and potential activities. The intermolecular cyclization of thiosemicarbazides to form 1,2,4-triazoles and the subsequent reactions such as S-alkylation have been explored to synthesize compounds with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The presence of a 4-methoxybenzyl group can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity. Theoretical calculations, including DFT, can predict properties like dipole moment, HOMO-LUMO energy gap, and ionization potential, which are crucial for understanding the reactivity and interaction of these compounds with biological targets .

Applications De Recherche Scientifique

Antioxidant and Biochemical Properties

1,2,4-triazole derivatives, including those with thioether groups similar to "3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole," show high indicators of antioxidant and antiradical activity. Such compounds have a positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation. The structural similarity of these derivatives to biogenic amino acids like cysteine, which also contains a free SH-group, highlights their potential in mimicking natural biochemical processes (Kaplaushenko, 2019).

Broad Spectrum of Biological Activities

Triazoles are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility of the 1,2,4-triazole scaffold allows for structural variations, leading to the synthesis of new drugs with diverse biological activities. Such compounds are crucial in the development of novel therapeutic agents to address contemporary health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Industrial and Agricultural Applications

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry. These compounds are integral in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utilization extends to the production of analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, demonstrating their importance in biotechnology, energy, and chemistry (Nazarov et al., 2021).

Green Chemistry and Sustainable Synthesis

The synthesis of 1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloadditions (CuAAC) represents an eco-friendly approach in green chemistry. This method, emphasizing energy savings and sustainability, is crucial for developing new, efficient preparations for triazoles, considering the environmental impact (de Souza et al., 2019).

CO2 Capture and Conversion

Nitrogen-doped porous polymers, including those based on triazole derivatives, are explored for CO2 capture and conversion. These materials are promising for energy-efficient and enhanced polar gas separation, highlighting their potential in addressing climate change and energy sustainability (Mukhtar et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

5-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-9-4-2-8(3-5-9)6-15-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYAPEBBSZVGIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352162 |

Source

|

| Record name | 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17357-75-4 |

Source

|

| Record name | 5-[[(4-Methoxyphenyl)methyl]thio]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)